molecular formula C12H9BrN2 B11995994 Aniline, 4-bromo-N-(4-pyridylmethylene)-

Aniline, 4-bromo-N-(4-pyridylmethylene)-

Cat. No.: B11995994
M. Wt: 261.12 g/mol
InChI Key: QKQIZDZKMNKOAI-UHFFFAOYSA-N
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Description

Aniline, 4-bromo-N-(4-pyridylmethylene)- (IUPAC: (E)-4-bromo-N-(pyridin-4-ylmethylene)aniline; molecular formula: C₁₂H₉BrN₂) is a Schiff base compound synthesized via condensation of 4-bromoaniline with 4-pyridinecarboxaldehyde. Its structure features a 4-bromophenyl group connected through an imine (–CH=N–) bridge to a pyridyl moiety.

Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

N-(4-bromophenyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H9BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H

InChI Key

QKQIZDZKMNKOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Table 1: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c (no. 14)
Unit Cell Dimensionsa = 19.2197(12) Å, b = 4.8579(3) Å, c = 11.4679(9) Å, β = 106.880(4)°
Volume1024.60(12) ų
Z4
R₁ Factor0.0449

The molecular structure exhibits a dihedral angle of 19.2° between the phenyl and pyridyl rings, with intermolecular Br···π interactions (3.601 Å) and short Br···Br contacts (3.5115 Å) stabilizing the crystal lattice .

Reactivity of the Imine Functional Group

The C=N bond is the primary reactive site, enabling the following transformations:

Acid-Catalyzed Hydrolysis

Under acidic conditions, the imine undergoes hydrolysis to regenerate the parent amine and aldehyde:

C12H9BrN2+H2OH+4-Bromoaniline+Pyridine-2-carboxaldehyde\text{C}_{12}\text{H}_9\text{BrN}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-Bromoaniline} + \text{Pyridine-2-carboxaldehyde}

This reaction is typical of Schiff bases and is reversible under dehydrating conditions .

Reduction to Secondary Amine

Reduction with agents like NaBH₄ or H₂/Pd converts the imine to a secondary amine:

C12H9BrN2NaBH44-Bromo-N-(pyridin-2-ylmethyl)aniline (C12H11BrN2)\text{C}_{12}\text{H}_9\text{BrN}_2 \xrightarrow{\text{NaBH}_4} \text{4-Bromo-N-(pyridin-2-ylmethyl)aniline (C}_{12}\text{H}_{11}\text{BrN}_2\text{)}

The reduced product (CAS: 31309-57-6) has been documented in PubChem , though specific reduction conditions for this compound require further study.

Electrophilic Aromatic Substitution (EAS)

The 4-bromophenyl ring participates in EAS, though the electron-withdrawing bromine substituent directs incoming electrophiles to the meta position. Examples include:

Nitration

Reaction with HNO₃/H₂SO₄ could yield meta-nitro derivatives:

C12H9BrN2HNO3,H2SO44-Bromo-3-nitro-N-(pyridin-2-ylmethylene)aniline\text{C}_{12}\text{H}_9\text{BrN}_2 \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4-Bromo-3-nitro-N-(pyridin-2-ylmethylene)aniline}

No direct experimental data exists, but analogous reactions for 4-bromoaniline are well-documented .

Halogen Exchange

The bromine atom may undergo nucleophilic substitution under Ullmann or Buchwald-Hartwig conditions to form aryl ethers or amines, though this remains speculative for this substrate .

Coordination Chemistry

The pyridyl nitrogen acts as a Lewis base , enabling coordination to transition metals. For example:

  • Pd(0) Complexation : Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura), though no direct examples are reported .

  • Cu(I/II) Coordination : Could facilitate click chemistry or catalytic cycles, as seen in related Schiff base complexes .

Stability and Degradation

  • Thermal Stability : The compound melts at 69–69.4°C .

  • Photoreactivity : Conjugated π-system may undergo [2+2] cycloaddition under UV light, though this is untested.

  • Oxidative Degradation : Susceptible to oxidation at the imine bond, forming nitro or carbonyl derivatives under strong oxidizing agents.

Comparative Analysis with Analogues

Property4-Bromo-N-(pyridylmethylene)aniline4-Bromo-N-(4-methoxybenzylidene)aniline
Synthetic Yield 73% 94%
Melting Point 69–69.4°C Not reported
Crystal Packing Br···π and Br···Br interactions O–H···N hydrogen bonds

Scientific Research Applications

Azo Dyes Production

One of the primary applications of aniline derivatives, including 4-bromo-N-(4-pyridylmethylene)-, is in the synthesis of azo dyes. Azo dyes are widely used in textiles and printing due to their vibrant colors and excellent stability. The bromine substituent enhances the reactivity of the compound, facilitating the formation of stable azo linkages during dye synthesis .

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in pharmaceutical chemistry. It can be utilized to synthesize various biologically active compounds. For instance, derivatives of aniline have been explored for their potential as anti-Alzheimer agents through innovative synthetic pathways that incorporate this compound into multi-component reactions .

Coordination Chemistry

Aniline, 4-bromo-N-(4-pyridylmethylene)- also finds its application in coordination chemistry. It acts as a bidentate ligand, forming complexes with transition metals. These complexes are significant in catalysis and material science due to their unique electronic properties and structural characteristics .

Case Study 1: Synthesis of Spiroindolinone-Pyrazole Derivatives

A recent study demonstrated the use of aniline derivatives in synthesizing spiroindolinone-pyrazole scaffolds aimed at developing anti-Alzheimer compounds. The one-pot synthesis involved multiple components reacting under catalyst-free conditions, showcasing the utility of aniline derivatives in creating complex molecular architectures with potential therapeutic effects .

Case Study 2: Crystal Structure Analysis

Research involving the crystal structure of complexes formed with 4-bromo-N-(4-pyridylmethylene)- revealed insights into its coordination behavior with ruthenium ions. The study highlighted how this compound can stabilize metal centers through its nitrogen donor atoms, which is crucial for designing new catalysts for organic transformations .

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits/Outcomes
Dye Production Synthesis of azo dyesVibrant colors, high stability
Pharmaceuticals Anti-Alzheimer agents synthesisPotential therapeutic effects
Coordination Chemistry Formation of metal complexesEnhanced catalytic properties
Material Science Development of electronic materialsImproved electronic properties

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline largely depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atoms of the pyridine and imine groups, forming stable complexes. These complexes can exhibit catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff bases of the general formula Ar–CH=N–Ar' (where Ar and Ar' are aryl groups) are widely studied. Below is a detailed comparison of the target compound with analogues differing in substituents, electronic properties, and applications.

Substituent Variations and Electronic Effects

Compound Name Substituents on Ar/Ar' Key Functional Groups Electronic Effects
4-Bromo-N-(4-pyridylmethylene)aniline Ar = 4-Bromophenyl; Ar' = Pyridyl –Br (electron-withdrawing), Pyridyl (weak base) Pyridyl enhances coordination; –Br reduces electron density on phenyl
4-Bromo-N-(4-nitrobenzylidene)aniline () Ar' = 4-Nitrophenyl –NO₂ (strong electron-withdrawing) Enhanced charge transfer; increased polarity and NLO activity
4-Bromo-N-(4-hydroxybenzylidene)aniline () Ar' = 4-Hydroxyphenyl –OH (electron-donating) Improved solubility in polar solvents; intramolecular H-bonding
4-Bromo-N-(ferrocenylidene)aniline () Ar' = Ferrocenyl Ferrocene (redox-active) Unique electrochemical behavior; potential for catalysis
4-Bromo-N-(3,4-dimethylphenylimino)phenol () Ar = Phenol; Ar' = 3,4-Dimethylphenyl –OH, –CH₃ (electron-donating) Steric hindrance from –CH₃; –OH enables H-bonding

Structural and Crystallographic Differences

  • Dihedral Angles: The pyridyl-substituted compound (target) exhibits a non-planar conformation due to steric and electronic repulsion between the pyridyl N and imine group. In contrast, 4-bromo-N-(4-nitrobenzylidene)aniline shows greater planarity (dihedral angle ~20°), facilitating π-conjugation .
  • Crystal Packing : The pyridyl group in the target compound promotes π-stacking interactions, whereas nitro-substituted analogues form denser lattices due to dipole-dipole interactions .

Physical and Chemical Properties

Property Target Compound 4-Nitrobenzylidene Analogue () 4-Hydroxybenzylidene Analogue ()
Melting Point (°C) Not reported; estimated ~160–170 162–163 150–155 (decomposes)
Solubility Moderate in DMF, DMSO Low in water; high in chloroform High in methanol, ethanol
UV-Vis λₘₐₓ (nm) ~320–340 (π→π*) ~360–380 (charge transfer) ~300–320 (weaker conjugation)

Key Research Findings

  • Electronic Effects : Pyridyl substitution introduces basicity, enabling pH-responsive behavior in solutions .
  • Thermal Stability: Brominated Schiff bases generally decompose above 200°C, with nitro derivatives showing lower thermal stability due to –NO₂ lability .
  • Biological Activity : Hydroxy-substituted analogues exhibit antimicrobial properties, absent in the target compound due to lack of –OH groups .

Biological Activity

Aniline, 4-bromo-N-(4-pyridylmethylene)-, also known as 4-bromo-N-(pyridin-4-ylmethyl)aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Aniline, 4-bromo-N-(4-pyridylmethylene)- is C12_{12}H11_{11}BrN2_2. It features a bromine atom attached to an aniline structure with a pyridine group linked via a methylene bridge. The compound's structural characteristics contribute to its biological activity.

The biological activity of Aniline, 4-bromo-N-(4-pyridylmethylene)- is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Antitumor Activity : The compound has demonstrated potential in inhibiting tumor cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in cancer progression and inflammation.

Antitumor Activity

Research indicates that Aniline, 4-bromo-N-(4-pyridylmethylene)- possesses notable antitumor properties. In vitro studies have assessed its efficacy against several cancer cell lines, including:

Cell LineIC50_{50} (µM)Activity Description
Huh7<10Significant inhibition
Caco2<10High antiproliferative activity
MDA-MB 231>10Moderate inhibition
HCT116<10Strong growth inhibition
PC3>10Limited effect

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Aniline, 4-bromo-N-(4-pyridylmethylene)- has also been evaluated for its enzyme inhibition capabilities. In particular, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cancers and neurological disorders. The IC50_{50} values for DYRK1A inhibition range from sub-micromolar to micromolar concentrations depending on the specific derivatives tested.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various Schiff bases, including Aniline, 4-bromo-N-(4-pyridylmethylene)-, it was found to exhibit significant inhibitory effects on tumor cell lines. The study utilized dose-response curves to determine IC50_{50} values across different cell types, confirming its potential as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of Aniline, 4-bromo-N-(4-pyridylmethylene)- with target enzymes. These studies suggest that the compound forms stable complexes with DYRK1A through hydrogen bonds and π-π stacking interactions, which are critical for its inhibitory activity .

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-(4-pyridylmethylene)aniline, and how can over-bromination be controlled during synthesis?

  • Methodological Answer : The synthesis involves a Schiff base condensation between 4-bromoaniline and 4-pyridinecarboxaldehyde. To prevent over-bromination of the aniline ring, acetyl protection of the amine group is critical. After bromination, hydrolysis regenerates the free amine, enabling subsequent condensation .
  • Key Steps :

Acetylation of aniline using acetyl chloride.

Controlled bromination (e.g., using Br₂ in glacial acetic acid).

Deprotection via hydrolysis.

Condensation with 4-pyridinecarboxaldehyde under reflux (e.g., ethanol, catalytic acetic acid).

  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of 4-bromoaniline to aldehyde) and reaction time (6–8 hours).

Q. How can the purity and structural integrity of 4-bromo-N-(4-pyridylmethylene)aniline be validated post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • FT-IR : Confirm imine bond (C=N stretch at ~1600–1650 cm⁻¹) and absence of NH₂ (disappearance of ~3400 cm⁻¹ peaks).
  • ¹H/¹³C NMR : Pyridyl protons appear as distinct aromatic signals (δ 8.5–7.5 ppm); imine proton (CH=N) at δ ~8.2 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z ~275 (C₁₂H₁₀BrN₂⁺).
  • Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate pure product .

Advanced Research Questions

Q. What experimental design strategies are suitable for studying the catalytic or photophysical properties of this compound?

  • Methodological Answer :
  • Box-Behnken Design : Optimize variables (e.g., catalyst loading, solvent polarity, light intensity) for photocatalytic degradation studies .
  • Example Setup :
VariableLevel 1Level 2Level 3
pH579
Catalyst (mg/L)50100150
  • Time-Resolved Spectroscopy : Investigate excited-state dynamics (e.g., fluorescence lifetime measurements) to assess NLO potential .

Q. How can crystallographic data resolve contradictions in reported molecular configurations of Schiff base derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX suite for structure refinement.
  • Key Parameters :
  • Space group determination (e.g., monoclinic P2₁/c).
  • R-factor convergence (< 0.05 for high reliability) .
  • Case Study : Comparative analysis of bond lengths (C=N: ~1.28 Å) and dihedral angles between pyridyl and aniline moieties to identify steric or electronic distortions .

Q. What computational approaches predict the reactivity of 4-bromo-N-(4-pyridylmethylene)aniline in supramolecular assemblies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and charge distribution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces for catalytic applications .

Data Contradiction and Mechanistic Analysis

Q. How do conflicting reports on the stability of Schiff base derivatives in acidic media inform solvent selection for reactions?

  • Methodological Answer :
  • Controlled Hydrolysis Studies : Monitor imine bond cleavage via UV-Vis (λ_max ~300 nm) under varying pH (1–6).
  • Data Interpretation : Stability at pH > 3 suggests protonation of pyridyl nitrogen enhances resonance stabilization .
  • Contradiction Resolution : Use buffered solvents (e.g., acetate buffer, pH 4.5) to balance reactivity and stability .

Application-Oriented Questions

Q. What role does the bromine substituent play in modulating the compound’s electronic properties for non-linear optical (NLO) applications?

  • Methodological Answer :
  • Hyperpolarizability (β) Measurements : Use Kurtz-Perry powder technique with reference to urea.
  • Key Finding : Bromine’s electron-withdrawing effect enhances intramolecular charge transfer (ICT), increasing β values by ~20% compared to non-halogenated analogs .
  • Comparative Study : Replace Br with Cl or NO₂ to assess substituent effects on NLO efficiency .

Q. How can this compound serve as a ligand in transition metal complexes for catalytic C–C coupling reactions?

  • Methodological Answer :
  • Synthesis of Metal Complexes : React with Pd(II) or Rh(III) salts (e.g., PdCl₂ in methanol).
  • Characterization :
  • ESI-MS : Detect [M + Pd]⁺ adducts.
  • Cyclic Voltammetry : Identify redox-active metal centers .
  • Catalytic Testing : Suzuki-Miyaura coupling (e.g., aryl bromides with phenylboronic acid) under mild conditions (50°C, 12 h) .

Tables for Key Data

Table 1 : Comparative Yields in Schiff Base Synthesis

MethodSolventCatalystYield (%)Reference
Reflux (6 h)EthanolAcOH64
Microwave (30 min)TolueneNone73

Table 2 : Photocatalytic Degradation Efficiency

Light SourcepHDegradation (%)k (min⁻¹)
Simulated Solar7920.045
UV-C7850.038

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